molecular formula C7H3ClFN B12845828 2-Chloro-4-ethynyl-3-fluoropyridine

2-Chloro-4-ethynyl-3-fluoropyridine

Cat. No.: B12845828
M. Wt: 155.55 g/mol
InChI Key: FNHBITWNOOBSAT-UHFFFAOYSA-N
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Description

2-Chloro-4-ethynyl-3-fluoropyridine is a chemical compound that belongs to the pyridine family. It is characterized by the presence of chlorine, ethynyl, and fluorine substituents on the pyridine ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a chlorine atom in 2-chloro-3-fluoropyridine is replaced by an ethynyl group using appropriate reagents and conditions .

Industrial Production Methods

Industrial production methods for 2-Chloro-4-ethynyl-3-fluoropyridine often involve large-scale nucleophilic substitution reactions. These methods are optimized for high yield and purity, utilizing advanced techniques and equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethynyl-3-fluoropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The ethynyl group can be oxidized under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions, particularly affecting the ethynyl group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

2-Chloro-4-ethynyl-3-fluoropyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethynyl-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the ethynyl group allows it to participate in various chemical reactions, while the fluorine and chlorine atoms influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-fluoropyridine: Similar structure but lacks the ethynyl group.

    4-Chloro-3-fluoropyridine: Similar structure but with different substitution pattern.

    2,3-Difluoropyridine: Contains two fluorine atoms instead of chlorine and ethynyl groups.

Uniqueness

2-Chloro-4-ethynyl-3-fluoropyridine is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to other fluoropyridine derivatives. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H3ClFN

Molecular Weight

155.55 g/mol

IUPAC Name

2-chloro-4-ethynyl-3-fluoropyridine

InChI

InChI=1S/C7H3ClFN/c1-2-5-3-4-10-7(8)6(5)9/h1,3-4H

InChI Key

FNHBITWNOOBSAT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=NC=C1)Cl)F

Origin of Product

United States

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